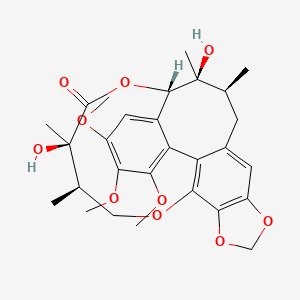

Gomisin D

Description

Properties

Molecular Formula |

C28H34O10 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |

InChI |

InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14+,25-,27-,28+/m0/s1 |

InChI Key |

VLLFEMVDMFTBHG-KMIFWYFFSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Gomisin D mechanism of action in neurodegenerative diseases

An In-Depth Technical Guide to the Mechanism of Action of Gomisin D in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neuronal structure and function, driven by complex pathological processes including oxidative stress, chronic neuroinflammation, and apoptosis. This compound, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising neuroprotective agent. While direct research on this compound in neurodegeneration is still developing, substantial evidence from studies on closely related lignans (Gomisins A, J, and N) and analogous disease models provides a strong basis for understanding its mechanism of action. This technical guide synthesizes the current knowledge, detailing the core molecular pathways through which this compound likely exerts its therapeutic effects. The primary mechanisms include the potent activation of the Nrf2 antioxidant response pathway, suppression of key neuroinflammatory cascades (NF-κB and MAPKs), and inhibition of the intrinsic apoptotic pathway. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for ongoing research and drug development.

Core Neuroprotective Mechanisms of this compound

The neuroprotective properties of this compound and related lignans are multifaceted, targeting three critical hubs of neurodegenerative pathology: oxidative stress, neuroinflammation, and neuronal apoptosis.

Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key initiator of neuronal damage in neurodegenerative diseases. This compound combats oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, inducing their expression. This includes critical enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize ROS and protect the cell from damage.

Evidence from related compounds strongly supports this mechanism. Gomisin N has been shown to significantly upregulate the expression of Nrf2, HO-1, and NQO1 in cellular and animal models of Alzheimer's disease.[1] Similarly, Gomisin J enhances Nrf2 nuclear translocation and the expression of its downstream targets in models of cerebral ischemia.[2][3][4] this compound itself has been confirmed to reduce intracellular ROS accumulation and is a known radical scavenger, indicating a direct or indirect role in modulating this pathway.[5][6]

Caption: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.

Table 1: Quantitative Data on Gomisin-Mediated Antioxidant Effects

| Compound | Model System | Treatment/Effect | Key Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Gomisin N | SH-SY5Y/APPswe cells + H₂O₂ | Upregulation of antioxidant proteins | Nrf2, HO-1, NQO1 | Significant increase in protein expression vs. H₂O₂ control | [1] |

| Gomisin J | Rat MCAO/R model | Enhancement of antioxidant activity | SOD, GPx Activities | Dose-dependent increase in enzyme activity vs. I/R group | [2][4] |

| Gomisin J | Rat MCAO/R model | Reduction of lipid peroxidation | MDA Level | Dose-dependent decrease in malondialdehyde vs. I/R group | [2][4] |

| This compound | H9C2 cells + Isoproterenol | Reduction of oxidative stress | Intracellular ROS | Significant reversal of ISO-induced ROS accumulation |[6] |

-

Cell Culture and Treatment: Plate SH-SY5Y cells and culture to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours, followed by co-incubation with an oxidative stressor (e.g., 100 µM H₂O₂) for 24 hours.

-

Protein Extraction: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing total protein lysate.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing the expression of target proteins to the loading control.

Inhibition of Neuroinflammation via NF-κB and MAPK Pathways

Chronic activation of microglia and astrocytes is a hallmark of neuroinflammation, contributing to neuronal death through the release of pro-inflammatory cytokines, nitric oxide (NO), and other cytotoxic molecules. Gomisins exert potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), NF-κB is released from its inhibitor, IκBα, and translocates to the nucleus to induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS). The MAPK pathways (ERK, JNK, p38) are also activated and contribute to the inflammatory response.

Studies on Gomisin A demonstrate its ability to inhibit the production of NO, TNF-α, IL-1β, and IL-6 in LPS-stimulated microglia.[7] This effect is achieved by blocking the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs.[7] Gomisin J has also been shown to reduce levels of NF-κB and COX-2 in the brain following ischemic injury.[2][3]

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.

Table 2: Quantitative Data on Gomisin-Mediated Anti-Inflammatory Effects

| Compound | Model System | Treatment/Effect | Key Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Gomisin A | N9 microglia + LPS | Inhibition of pro-inflammatory mediators | NO, PGE₂ Production | Concentration-dependent inhibition | [7] |

| Gomisin A | N9 microglia + LPS | Inhibition of pro-inflammatory cytokines | TNF-α, IL-1β, IL-6 mRNA | Significant attenuation of expression | [7] |

| Gomisin J | Rat MCAO/R model | Reduction of inflammatory proteins | p-p65 (NF-κB), COX-2 | Dose-dependent reduction in protein levels vs. I/R group | [2][3] |

| Gomisin N | HPDLCs + TNF-α | Inhibition of inflammatory cytokines | IL-6, IL-8 Production | Dose-dependent inhibition |[8] |

-

Cell Culture and Treatment: Seed N9 microglial cells in a 96-well plate. Pre-treat cells with this compound at various concentrations for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: Add 50 µL of the Griess reagent to each 50 µL supernatant sample in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Inhibition of Neuronal Apoptosis

Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss in neurodegenerative diseases. The intrinsic (mitochondrial) pathway of apoptosis is a key target for neuroprotective agents. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL).

Cellular stress leads to the activation of Bax, which translocates to the mitochondria, causing the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which dismantle the cell.

Gomisin J has been shown to protect against ischemia-induced apoptosis by increasing the expression of the anti-apoptotic protein Bcl-XL and decreasing levels of pro-apoptotic Bax and cleaved caspase-3.[2][4] Importantly, a study on myocardial injury demonstrated that this compound significantly inhibits apoptosis and reverses the accumulation of intracellular Ca²⁺, a key trigger of the mitochondrial permeability transition and subsequent apoptosis.[6]

Caption: this compound-mediated inhibition of the intrinsic apoptosis pathway.

Table 3: Quantitative Data on Gomisin-Mediated Anti-Apoptotic Effects

| Compound | Model System | Treatment/Effect | Key Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Gomisin J | Rat MCAO/R model | Inhibition of apoptosis | Cleaved Caspase-3, Bax | Dose-dependent decrease in protein levels vs. I/R group | [2][4] |

| Gomisin J | Rat MCAO/R model | Promotion of cell survival | Bcl-XL | Dose-dependent increase in protein levels vs. I/R group | [2][4] |

| This compound | H9C2 cells + Isoproterenol | Inhibition of apoptosis | Apoptosis Rate | Significant inhibition of ISO-induced apoptosis | [6] |

| This compound | H9C2 cells + Isoproterenol | Regulation of calcium homeostasis | Intracellular Ca²⁺ | Reversal of ISO-induced Ca²⁺ accumulation |[6] |

-

Tissue Preparation: Following in vivo experiments, perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix brain tissue in 4% PFA overnight, then cryoprotect in 30% sucrose. Section the brain into 20-30 µm slices using a cryostat.

-

Permeabilization: Mount sections on slides. Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

TUNEL Reaction: Use an in situ cell death detection kit (e.g., Roche). Prepare the TUNEL reaction mixture by adding the enzyme (Terminal deoxynucleotidyl transferase) to the label solution (fluorescein-dUTP).

-

Labeling: Apply the TUNEL reaction mixture to the tissue sections and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Counterstaining and Mounting: Wash slides with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, and DAPI-stained nuclei will show blue fluorescence. Quantify the number of TUNEL-positive cells per field of view in specific brain regions (e.g., hippocampus, cortex) to determine the apoptotic index.

Experimental Models and Workflow

The neuroprotective effects of Gomisins are typically evaluated using a combination of in vitro and in vivo models that recapitulate aspects of neurodegenerative disease pathology.

Caption: General experimental workflow for evaluating this compound neuroprotection.

Conclusion and Future Directions

This compound, a key lignan from Schisandra chinensis, demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. Its mechanism of action, inferred from direct evidence and studies of structurally similar gomisins, is centered on a powerful triad of neuroprotective effects: mitigating oxidative stress through the Nrf2 pathway, suppressing neuroinflammation by inhibiting NF-κB and MAPK signaling, and preventing neuronal death by modulating the intrinsic apoptotic cascade.

The presented data and protocols offer a robust framework for researchers in the field. However, to advance this compound toward clinical application, future research should focus on:

-

Direct Mechanistic Studies: Conducting comprehensive studies specifically on this compound in validated models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to confirm the pathways detailed in this guide.

-

Target Identification: Utilizing proteomics and other advanced techniques to identify the direct molecular binding partners of this compound, which could reveal novel therapeutic targets.

-

Pharmacokinetics and BBB Penetration: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a specific focus on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system.

-

Comparative Efficacy: Performing head-to-head studies comparing the neuroprotective efficacy of different gomisins to identify the most potent compound for further development.

By addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and accelerate its development as a novel treatment for debilitating neurodegenerative diseases.

References

- 1. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Bioactive Properties of Gomisin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin D, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has emerged as a compound of significant interest in the scientific community. Traditionally used in herbal medicine, this natural product is now being investigated for its diverse pharmacological activities. This technical guide provides an in-depth overview of the bioactive properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.

Core Bioactive Properties of this compound

This compound exhibits a remarkable range of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Its key properties include photoprotective, anti-melanogenic, cardioprotective, and potential anti-diabetic, anti-inflammatory, and anticancer effects.

Photoprotective and Anti-Melanogenic Effects

This compound has demonstrated significant potential in protecting the skin from the harmful effects of ultraviolet (UV) radiation and in regulating melanin synthesis.

Quantitative Data:

| Bioactivity | Cell Line | Assay | Concentration | Result | Reference |

| Photoprotection | HaCaT keratinocytes | CCK-8 Assay | 30 µM | Improved cell viability under UVA and UVB irradiation | [1] |

| Photoprotection | HaCaT keratinocytes | LDH Release Assay | 30 µM | Reduced lactate dehydrogenase (LDH) release under UVA and UVB irradiation | [1] |

| Photoprotection | HaCaT keratinocytes | CM-H2DCFDA Staining | 30 µM | Suppressed intracellular reactive oxygen species (ROS) production induced by UVA and UVB irradiation | [2] |

| Anti-melanogenesis | α-MSH-stimulated melanocytes | Melanin Content Assay | Not specified | Markedly inhibited the α-MSH-induced increase in intracellular melanin content | [1] |

| Anti-melanogenesis | α-MSH-stimulated melanocytes | Tyrosinase Activity Assay | Not specified | Markedly inhibited the α-MSH-induced increase in intracellular tyrosinase activity | [1] |

Experimental Protocols:

Cell Viability Assessment (CCK-8 Assay)

-

Seed HaCaT keratinocytes in 96-well plates.

-

Pre-treat the cells with this compound (30 µM) for 1 hour.

-

Expose the cells to UVA (20 J/cm²) or UVB (50 mJ/cm²) radiation.

-

Incubate for 24 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.

-

Measure the absorbance at 450 nm to determine cell viability.[1]

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Treat HaCaT keratinocytes with this compound and expose them to UV radiation as described above.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Signaling Pathway:

This compound exerts its anti-melanogenic effects by downregulating the expression of key melanogenesis-related proteins. It has been shown to reduce the protein and mRNA expression levels of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1) and TRP-2 in α-MSH-stimulated melanocytes.[1]

Cardioprotective Effects

This compound has shown promise in protecting the heart from injury, particularly in models of isoproterenol-induced myocardial injury.

Quantitative Data:

| Bioactivity | Model | Assay | Result | Reference |

| Cardioprotection | Isoproterenol-induced H9C2 cells | Apoptosis Assay | Significantly inhibited apoptosis | [3] |

| Cardioprotection | Isoproterenol-induced H9C2 cells | Hypertrophy Assay | Significantly inhibited hypertrophy | [3] |

| Cardioprotection | Isoproterenol-induced mice | Serum Biomarker Analysis | Decreased serum levels of BNP, ANP, CK-MB, and cTn-T | [3] |

| Cardioprotection | Isoproterenol-induced H9C2 cells | ROS and Ca2+ Measurement | Reversed ISO-induced accumulation of intracellular ROS and Ca2+ | [3] |

Experimental Protocols:

In Vitro Myocardial Injury Model

-

Culture H9C2 cardiomyocytes.

-

Induce myocardial injury by treating the cells with isoproterenol (ISO).

-

Co-treat a subset of cells with this compound at various concentrations.

-

Assess cell apoptosis using methods like TUNEL staining or Annexin V/PI flow cytometry.

-

Evaluate cellular hypertrophy by measuring cell size or protein synthesis.

-

Measure intracellular ROS and Ca2+ levels using fluorescent probes.[3]

In Vivo Myocardial Injury Model

-

Induce myocardial injury in mice by subcutaneous injection of isoproterenol.

-

Administer this compound to a treatment group of mice.

-

After a specified period, collect blood samples and measure serum levels of cardiac injury markers (BNP, ANP, CK-MB, cTn-T).

-

Perform histopathological analysis of heart tissue to assess myocardial hypertrophy and alterations.[3]

Signaling Pathway:

The cardioprotective effects of this compound are associated with its ability to inhibit oxidative stress and calcium overload, as well as improve mitochondrial energy metabolism by regulating the TCA cycle.[3]

Other Potential Bioactive Properties

Preliminary studies suggest that this compound and related lignans possess a broader spectrum of activities:

-

Anticancer Activity: While specific IC50 values for this compound are not extensively reported, related lignans from Schisandra chinensis have shown cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory Effects: this compound is suggested to have anti-inflammatory properties, though detailed dose-response data is still emerging. Related compounds like Gomisin N have been shown to inhibit the production of inflammatory cytokines.[4][5]

-

Anti-diabetic Potential: this compound is considered a potential anti-diabetic agent. Studies on related lignans have shown they can improve glucose uptake in HepG2 cells.[6]

-

Anti-Alzheimer's Disease Potential: this compound is also being investigated as a potential agent against Alzheimer's disease.[7]

Conclusion

This compound is a promising natural compound with a wide array of bioactive properties. Its demonstrated photoprotective, anti-melanogenic, and cardioprotective effects, coupled with its potential in other therapeutic areas, make it a compelling subject for further research and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for scientists and researchers aiming to explore the full therapeutic potential of this remarkable lignan. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive quantitative profile of its bioactivities.

References

- 1. Comparative study of the photo-protective and anti-melanogenic properties of this compound, J and O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Gomisin D: A Technical Guide to its Source and Extraction from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin D is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Modern pharmacological studies have revealed a range of biological activities associated with the lignans from Schisandra chinensis, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This compound, in particular, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the sourcing of this compound from Schisandra chinensis and details various methods for its extraction and purification, tailored for a scientific audience.

This compound: Source and Bioactive Context

Schisandra chinensis (Turcz.) Baill., a woody vine native to Northeast Asia, is the primary natural source of this compound. The berries of this plant are rich in a variety of bioactive compounds, with lignans being a major and characteristic group. Over 40 different dibenzocyclooctadiene lignans have been isolated from this plant. The concentration of these lignans, including this compound, can vary depending on the plant's origin, harvest time, and the specific part of the fruit used (seeds are particularly rich).

Data Presentation: Quantitative Analysis of Lignans in Schisandra chinensis

The following tables summarize quantitative data on the lignan content in Schisandra chinensis and the yields from various extraction and purification processes, compiled from multiple studies.

Table 1: Content of Major Lignans in Schisandra chinensis Fruit

| Lignan | Content (mg/g of dried fruit) | Source |

| Schisandrin | 8.41 ± 0.30 | Moonkyung source |

| Gomisin A | 3.01 ± 0.13 | Moonkyung source |

| Deoxyschizandrin | 1.06 ± 0.05 | Moonkyung source |

| Gomisin N | 7.69 ± 0.30 | Moonkyung source |

| Wuweizisu C | 1.68 ± 0.06 | Moonkyung source |

| Schisandrol A | 19.2 | N/A |

| Gomisin N | 14.2 | N/A |

Table 2: Yields from Extraction and Purification of Gomisins

| Process | Starting Material | Compound | Yield | Purity | Source Species |

| Methanol Extraction & Multi-Step Chromatography | 8 kg dried fruits | This compound | 3.2 mg (0.00004%) | >95% (assumed) | Schisandra sphenanthera |

| 60% Ethanol Extraction | Dried Fruits | Crude Extract | 45.6% | N/A | Schisandra chinensis |

| Preparative HSCCC | 400 mg crude extract | Gomisin A | 36 mg | 99.1% | Schisandra chinensis |

Experimental Protocols

This section details methodologies for the extraction, purification, and quantification of this compound from Schisandra chinensis.

Protocol 1: Methanol-Based Extraction and Chromatographic Purification of this compound

This protocol is adapted from a method used for the isolation of lignans from Schisandra sphenanthera and is applicable to Schisandra chinensis.

1. Initial Extraction:

-

Material: 8 kg of dried and powdered fruits of Schisandra chinensis.

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Extract the powdered fruit with methanol (3 x 5 L) using sonication for 4 hours for each extraction.

-

Combine the methanol extracts and concentrate under vacuum to yield a crude extract.

-

2. Solvent Partitioning:

-

Procedure:

-

Suspend the crude extract (approx. 1.5 kg) in water.

-

Successively partition the aqueous suspension with hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

Dry the resulting hexane, CH₂Cl₂, and EtOAc fractions in vacuo.

-

3. Column Chromatography (Dichloromethane Fraction):

-

Stationary Phase: Silica gel.

-

Mobile Phase: Gradient of hexane:acetone (from 5:1 to 1:1, v/v).

-

Procedure:

-

Subject the CH₂Cl₂ fraction (approx. 150 g) to silica gel column chromatography.

-

Collect fractions based on TLC analysis.

-

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: J'sphere ODS H-80, 250 mm × 80 mm.

-

Mobile Phase: 50% aqueous acetonitrile (MeCN).

-

Flow Rate: 4 ml/min.

-

Procedure:

-

Further purify the fractions containing this compound using preparative HPLC to yield the pure compound.

-

Protocol 2: Ethanol-Based Extraction for Lignan Analysis

This protocol is suitable for obtaining a lignan-rich extract for analytical purposes.

1. Extraction:

-

Material: Pulverized dried fruits of Schisandra chinensis.

-

Solvent: 60% aqueous ethanol.

-

Procedure:

-

Extract the pulverized fruit material with 60% aqueous ethanol.

-

Concentrate the resulting extract using a rotary evaporator under vacuum.

-

Lyophilize the concentrated extract to obtain a powdered extract. The reported yield for this crude extract is approximately 45.6%.

-

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of this compound in a prepared extract.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection Wavelength: 254 nm.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve a known amount of the Schisandra chinensis extract in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the extract by comparing the peak area with the standard curve.

-

Signaling Pathway and Workflow Visualizations

This compound Modulation of the α-MSH Signaling Pathway

This compound has been shown to exert photoprotective and anti-melanogenic effects by modulating the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. Specifically, it downregulates the phosphorylation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB).

Caption: this compound inhibits the α-MSH signaling pathway.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Schisandra chinensis.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the sourcing and extraction of this compound from Schisandra chinensis for a scientific audience. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its mechanism of action, such as the modulation of the α-MSH signaling pathway, underscores the therapeutic potential of this compound and warrants further investigation. The methodologies described can be adapted and optimized for various research and development purposes, from analytical quantification to large-scale purification for preclinical and clinical studies.

An In-depth Technical Guide on the Anti-inflammatory Effects of Gomisin D via NF-κB Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated notable anti-inflammatory properties. This technical guide delves into the molecular mechanisms underlying these effects, with a primary focus on the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows. While specific quantitative data for this compound's direct interaction with the NF-κB pathway is still emerging, this guide consolidates available information and draws parallels from closely related lignans to provide a robust framework for future research and drug development endeavors.

Introduction: The Inflammatory Cascade and the Role of NF-κB

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in a myriad of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes.

The NF-κB family of proteins typically exists in an inactive state in the cytoplasm, bound to inhibitory proteins known as Inhibitors of κB (IκB). Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound: A Potential Modulator of the NF-κB Pathway

This compound is a bioactive lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research suggests that this compound and related lignans possess significant anti-inflammatory activities. The primary mechanism of action appears to be the targeted disruption of the NF-κB signaling pathway. By inhibiting key steps in this pathway, this compound can effectively suppress the production of a wide range of inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB Activation

The anti-inflammatory effects of this compound are believed to be mediated through the following key steps in the NF-κB pathway:

-

Inhibition of IκB Kinase (IKK) Activity: Evidence from studies on related gomisins, such as Gomisin N, suggests that these lignans can suppress the activation of the IKK complex.[1] By inhibiting IKK, the phosphorylation of IκBα is prevented.

-

Stabilization of IκBα: The inhibition of IκBα phosphorylation prevents its degradation by the proteasome. This results in the continued sequestration of NF-κB in the cytoplasm.

-

Prevention of p65 Nuclear Translocation: With IκBα remaining intact, the nuclear localization signal of the p65 subunit of NF-κB remains masked, thereby preventing its translocation to the nucleus.

-

Downregulation of Pro-inflammatory Gene Expression: The absence of nuclear p65 leads to a significant reduction in the transcription of NF-κB target genes, resulting in decreased production of pro-inflammatory cytokines and enzymes.

Quantitative Data on the Anti-inflammatory Effects of this compound and Related Lignans

While comprehensive quantitative data specifically for this compound's interaction with the NF-κB pathway is limited, studies on this compound and its closely related analogs provide valuable insights into its potency. The following tables summarize key quantitative findings.

Table 1: Inhibitory Activity of this compound on Pro-inflammatory Enzymes

| Compound | Target Enzyme | Assay System | IC50 / Inhibition % | Reference |

| This compound | COX-2 | In vitro enzyme assay | 62% inhibition at 1.75 µg/mL | [2] |

Table 2: Inhibitory Effects of Related Gomisins on NF-κB Signaling and Pro-inflammatory Mediators

| Compound | Model System | Inducer | Key Finding | Reference |

| Gomisin N | HeLa Cells | TNF-α | Suppressed the activation of IKKα | [1] |

| Gomisin N, J | RAW 264.7 cells | LPS | Reduced mRNA expression and secretion of pro-inflammatory cytokines | [3][4] |

| Gomisin M2 | Keratinocytes | TNF-α/IFN-γ | Inhibited nuclear translocation of NF-κB | [5] |

| Gomisin R | RAW 264.7 cells | LPS | Reduced protein expression of NF-κB p65 and increased IκB-α | [6] |

Note: The data for related gomisins are presented to illustrate the likely range of activity and mechanistic parallels for this compound, pending more specific research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound on the NF-κB pathway. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (or vehicle control, typically DMSO) for 1-2 hours.

-

Stimulate the cells with an inflammatory inducer, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for the desired time period (e.g., 30 minutes for signaling studies, 24 hours for cytokine production).

-

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and nuclear p65.

-

Lysate Preparation:

-

Cytoplasmic and Nuclear Extracts:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer to lyse the nuclei and release nuclear proteins.

-

Determine protein concentration of both fractions using a BCA or Bradford assay.

-

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection:

-

Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Allow cells to express the plasmids for 24-48 hours.

-

-

Treatment and Lysis:

-

Treat the transfected cells with this compound and the inflammatory stimulus as described in section 4.1.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Subsequently, add the Renilla luciferase substrate and measure the luminescence again.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Visualizations: Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and the Point of Intervention by this compound

Caption: NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

Experimental Workflow for Western Blot Analysis

Caption: A typical workflow for analyzing NF-κB pathway proteins by Western blot.

Conclusion and Future Directions

This compound presents a promising natural compound for the modulation of inflammatory responses. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, offers a targeted approach to reducing the production of a broad spectrum of pro-inflammatory mediators. While direct quantitative data for this compound's interaction with specific components of the NF-κB pathway are still being elucidated, the existing evidence from studies on this compound and its structural analogs strongly supports its potential as an anti-inflammatory agent.

Future research should focus on:

-

Quantitative analysis: Determining the specific IC50 values of this compound for IKKβ inhibition and its dose-dependent effects on p65 nuclear translocation.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases.

-

Comparative studies: Directly comparing the potency and specificity of this compound with other gomisins to identify the most promising candidates for further development.

-

Safety and toxicology: Establishing a comprehensive safety profile for this compound.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized, paving the way for its potential application in the treatment of a range of inflammatory disorders.

References

- 1. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sentosacy.com [sentosacy.com]

- 5. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

The Neuroprotective Potential of Gomisin D Against Oxidative Stress: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of neurodegenerative diseases. An imbalance in the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them leads to cellular damage and neuronal death. Gomisin D, a lignan isolated from Schisandra chinensis, has emerged as a compound of interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. While direct and extensive research on the neuroprotective effects of this compound is still in its nascent stages, preliminary evidence from related compounds and non-neuronal models suggests a promising role in mitigating oxidative stress-induced cellular damage. This technical guide synthesizes the current understanding of this compound's protective mechanisms, drawing parallels from closely related gomisins, and outlines key experimental protocols for future neuroprotective investigations.

Introduction: The Challenge of Oxidative Stress in Neurodegeneration

The central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. Oxidative stress has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Consequently, therapeutic strategies aimed at bolstering the brain's antioxidant capacity are of significant interest in drug development.

Lignans from Schisandra chinensis, including various gomisins, have demonstrated a range of biological activities. While this compound is noted as a potential anti-Alzheimer's agent, specific neuroprotective studies are limited.[1][2] This document will therefore also draw upon the more extensively studied neuroprotective effects of Gomisin J and Gomisin N to hypothesize the potential mechanisms of this compound.

Evidence for this compound's Protective Effects Against Oxidative Stress

Direct evidence for this compound's protective effects against oxidative stress comes from a study on isoproterenol-induced myocardial injury in H9C2 cells.[3] In this model, this compound demonstrated a significant capacity to inhibit apoptosis and reverse the accumulation of intracellular ROS.[3] Furthermore, it was found to improve mitochondrial energy metabolism.[3] While these findings are in a non-neuronal cell line, they establish a foundational mechanism of ROS reduction and anti-apoptotic action that is likely transferable to neuronal cells.

Hypothesized Neuroprotective Mechanisms of this compound

Based on the known actions of other gomisins, particularly Gomisin J and N, the neuroprotective effects of this compound against oxidative stress are likely mediated through two primary pathways: the activation of the Nrf2 antioxidant response and the inhibition of apoptotic cell death.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of protective genes. Studies on Gomisin J and N have shown that they can enhance the nuclear translocation of Nrf2 and increase the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[4][5] It is highly probable that this compound exerts its antioxidant effects through a similar mechanism in neuronal cells.

Inhibition of Apoptosis

Oxidative stress is a potent inducer of apoptosis, or programmed cell death. In neuronal cells, this is often characterized by the activation of caspases and an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Gomisin J has been shown to inhibit the apoptosis of ischemic tissues in a rat model of cerebral ischemia/reperfusion by reducing the levels of cleaved caspase-3 and Bax, while increasing the expression of the anti-apoptotic protein Bcl-XL.[5] The anti-apoptotic effects of this compound observed in myocardial cells suggest it likely employs a similar mechanism to protect neurons from oxidative stress-induced cell death.[3]

Quantitative Data on the Neuroprotective Effects of Gomisins

While quantitative data for this compound in a neuroprotective context is not yet available, the following tables summarize key findings for Gomisin J and Gomisin N, providing a benchmark for potential future studies on this compound.

Table 1: In Vivo Neuroprotective Effects of Gomisin J in a Rat Model of Cerebral Ischemia/Reperfusion [5]

| Parameter | Control (Ischemia/Reperfusion) | Gomisin J (20 mg/kg) | Gomisin J (40 mg/kg) | Gomisin J (80 mg/kg) |

| Neurological Score | High (severe deficit) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Infarct Volume (%) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Brain Water Content (%) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| TUNEL-positive cells (apoptosis) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Cleaved Caspase-3 Expression | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Bax Expression | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Bcl-XL Expression | Low | Significantly Increased | Significantly Increased | Significantly Increased |

| Nrf2 Nuclear Translocation | Low | Significantly Increased | Significantly Increased | Significantly Increased |

| HO-1 Expression | Low | Significantly Increased | Significantly Increased | Significantly Increased |

Table 2: In Vitro Effects of Gomisin N on Oxidative Stress Markers in SH-SY5Y/APPswe Cells [4]

| Protein Expression | Control (H₂O₂ treated) | Gomisin N treated + H₂O₂ |

| Nrf2 | Baseline | Significantly Upregulated |

| p-GSK3βSer9/GSK3β | Baseline | Significantly Upregulated |

| NQO1 | Baseline | Significantly Upregulated |

| HO-1 | Baseline | Significantly Upregulated |

Experimental Protocols for Assessing Neuroprotective Effects

The following are standard experimental protocols that can be adapted to investigate the neuroprotective effects of this compound against oxidative stress.

In Vitro Neuroprotection Assay

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used.

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Induction of Oxidative Stress:

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or glutamate to the cell culture medium for a further incubation period (e.g., 24 hours).

-

-

Cell Viability Assessment:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Measurement of Intracellular ROS:

-

The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is added to the cells.

-

In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

-

-

Apoptosis Assays:

-

TUNEL Staining: Detects DNA fragmentation in apoptotic cells.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Western Blot Analysis: Measures the expression levels of key apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.

-

Western Blot Analysis for Signaling Pathways

-

Protein Extraction:

-

Cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can be separated to assess protein translocation.

-

-

SDS-PAGE and Protein Transfer:

-

Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound holds considerable promise as a neuroprotective agent against oxidative stress. Although direct evidence in neuronal models is currently lacking, its demonstrated antioxidant and anti-apoptotic effects in other cell types, combined with the well-documented neuroprotective actions of structurally similar gomisins, provides a strong rationale for further investigation.

Future research should focus on:

-

Evaluating the efficacy of this compound in established in vitro neuronal models of oxidative stress (e.g., H₂O₂ or glutamate-induced toxicity in SH-SY5Y or HT22 cells).

-

Elucidating the precise molecular mechanisms, with a particular focus on the Nrf2 and apoptosis signaling pathways.

-

Conducting in vivo studies using animal models of neurodegenerative diseases to assess the therapeutic potential of this compound.

Such studies will be crucial in validating the neuroprotective effects of this compound and paving the way for its potential development as a novel therapeutic for oxidative stress-related neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Inhibitory Impact of Gomisin D on UDP-Glucuronosyltransferase (UGT) Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a critical family of Phase II metabolizing enzymes responsible for the glucuronidation of a wide array of xenobiotics, including therapeutic drugs, and endogenous compounds like bilirubin.[1] This process increases the water solubility of substrates, facilitating their excretion from the body.[1] Inhibition of UGT activity can lead to altered drug pharmacokinetics, potentially causing adverse drug reactions and toxicity. Therefore, evaluating the potential for new chemical entities or natural products to inhibit UGT enzymes is a key step in drug development and safety assessment.[2][3]

Gomisin D is a lignan compound isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[4][5] This guide provides a detailed technical overview of the current scientific understanding of this compound's inhibitory effects on UGT enzyme activity, presenting key quantitative data, experimental methodologies, and mechanistic visualizations.

Quantitative Analysis of this compound Inhibition on UGTs

Research into the constituents of Schisandra chinensis has identified several lignans with inhibitory potential against various UGT isoforms. While many lignans were studied, specific kinetic data has been determined for this compound, particularly concerning its interaction with UGT1A3.

| Compound | UGT Isoform | Inhibition Type | Ki (μM) | IC50 (μM) | Notes |

| This compound | UGT1A3 | Noncompetitive | 16.9 | Not Reported | The inhibition kinetic parameter (Ki) was determined to be 16.9 μM.[6] |

| This compound | General UGTs | - | Not Applicable | > 100 | At a concentration of 100 μM, the activity of UGTs was inhibited by less than 90%.[4][6] |

Table 1: Summary of quantitative data on the inhibition of UGT isoforms by this compound.

Experimental Protocols for UGT Inhibition Assays

The assessment of a compound's potential to inhibit UGT activity is typically conducted through in vitro assays using human liver microsomes or recombinant human UGT isoforms (e.g., Supersomes™).[2][7] The following protocol outlines a standard methodology for determining the IC50 and inhibition kinetics of a test compound like this compound.

Materials and Reagents

-

Enzyme Source: cDNA-expressed human UGT-specific Supersomes™ or pooled human liver microsomes (HLM).[2][7]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to a range of concentrations.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), the sugar donor for the glucuronidation reaction.[1][7]

-

Permeabilizing Agent: Alamethicin. This pore-forming agent is used to disrupt the microsomal membrane, ensuring UDPGA can access the UGT active site located in the lumen of the endoplasmic reticulum.[1][7]

-

UGT Isoform-Specific Substrates: Known substrates for each UGT isoform being tested (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4, Propofol for UGT1A9).[7]

-

Positive Control Inhibitors: Known inhibitors for each UGT isoform to validate the assay (e.g., Silybin for UGT1A1, Diclofenac for UGT1A9).[7]

-

Reaction Buffer: Typically a phosphate buffer (e.g., Tris-HCl) with MgCl2.

-

Termination Solution: Acetonitrile, often containing an internal standard for analytical purposes.

Incubation Procedure

-

Pre-incubation: The enzyme source (microsomes or Supersomes™), alamethicin, buffer, and various concentrations of the test compound (this compound) or vehicle control are pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the UGT isoform-specific substrate and the cofactor, UDPGA.[7]

-

Incubation: The reaction mixture is incubated at 37°C for a predetermined period. This time is optimized for each UGT isoform to ensure the reaction is in the linear range.[7]

-

Reaction Termination: The reaction is stopped by adding a cold termination solution, such as acetonitrile. This halts enzymatic activity and precipitates proteins.

-

Sample Preparation: Samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

Analytical Method

-

LC-MS/MS Analysis: The formation of the specific glucuronide metabolite is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][7] This technique provides the high sensitivity and specificity required to measure metabolite formation accurately.

Data Analysis

-

IC50 Determination: The rate of metabolite formation at each this compound concentration is compared to the vehicle control (0% inhibition). The concentration of this compound that causes 50% inhibition of UGT activity is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

-

Kinetic Analysis (Ki Determination): To determine the mechanism of inhibition (e.g., competitive, noncompetitive), incubations are performed with multiple substrate and inhibitor concentrations. The data is then analyzed using graphical methods like Dixon and Lineweaver-Burk plots to determine the inhibition constant (Ki).[6]

Visualizations: Workflows and Mechanisms

UGT Inhibition Assay Workflow

Caption: General experimental workflow for an in vitro UGT inhibition assay.

Mechanism of Noncompetitive Inhibition of UGT1A3 by this compound

Caption: Noncompetitive inhibition of UGT1A3 by this compound.

Discussion and Conclusion

The available data demonstrates that this compound is a noncompetitive inhibitor of UGT1A3, with a Ki value of 16.9 μM.[6] Noncompetitive inhibition implies that this compound binds to an allosteric site on the UGT1A3 enzyme, distinct from the substrate-binding site, and can bind whether the substrate is present or not. This binding reduces the catalytic efficiency of the enzyme without affecting substrate binding.

While the inhibition of other UGT isoforms by this compound appears to be weak (IC50 > 100 μM), the specific effect on UGT1A3 is noteworthy.[6] Drugs that are primarily metabolized by UGT1A3 could have their pharmacokinetics significantly altered if co-administered with this compound or Schisandra chinensis extracts. This could lead to increased plasma concentrations of the affected drug, elevating the risk of adverse events.

For drug development professionals, these findings underscore the importance of screening for UGT inhibition. When a new drug candidate is found to be a substrate of a specific UGT isoform, such as UGT1A3, its potential for interaction with known inhibitors like this compound should be considered, especially if co-administration with herbal supplements is possible. Further research is warranted to fully characterize the inhibitory profile of this compound across all major UGT isoforms and to perform in vitro-in vivo extrapolations to predict the clinical significance of these findings.

References

- 1. UGT Inhibition - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. bioivt.com [bioivt.com]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UGT Inhibition | Evotec [evotec.com]

The Dual Efficacy of Gomisin D: A Technical Overview of its Photoprotective and Anti-Melanogenic Properties

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the therapeutic potential of Gomisin D, a lignan derived from Schisandra chinensis, in the realms of dermatology and cosmetology. The document elucidates the compound's significant photoprotective and anti-melanogenic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel skincare and therapeutic agents.

Executive Summary

Solar ultraviolet (UV) radiation is a primary etiological factor in skin aging and carcinogenesis, while hyperpigmentation disorders, such as melasma and freckles, present significant cosmetic concerns. This paper details the dual-action capabilities of this compound in mitigating these issues. In photoprotection, this compound has been demonstrated to enhance the viability of keratinocytes exposed to UVA and UVB radiation by reducing lactate dehydrogenase (LDH) release, suppressing intracellular reactive oxygen species (ROS) production, and inhibiting apoptosis.[1][2][3] Concurrently, in the context of melanogenesis, this compound effectively inhibits the synthesis of melanin in melanocytes stimulated by α-melanocyte-stimulating hormone (α-MSH).[1][3][4] The underlying mechanism involves the downregulation of key melanogenic enzymes and transcription factors.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 2.1: Photoprotective Effects of this compound on UV-Irradiated Keratinocytes

| Parameter | Treatment Group | UVA Irradiation | UVB Irradiation |

| Cell Viability (%) | Control | 100 | 100 |

| UV Only | Reduced | Reduced | |

| UV + this compound | Increased | Increased | |

| LDH Release (%) | Control | Baseline | Baseline |

| UV Only | Increased | Increased | |

| UV + this compound | Reduced | Reduced | |

| Intracellular ROS (%) | Control | Baseline | Baseline |

| UV Only | Increased | Increased | |

| UV + this compound | Suppressed | Suppressed | |

| Apoptosis | Control | Baseline | Baseline |

| UV Only | Increased | Increased | |

| UV + this compound | Significantly Reduced | Significantly Reduced |

Note: Specific percentage values for UV-induced reduction and this compound-mediated recovery of cell viability, LDH release, and ROS production require access to the full-text article's graphical data.

Table 2.2: Anti-Melanogenic Effects of this compound on α-MSH-Stimulated Melanocytes

| Parameter | Treatment Group | Result |

| Cell Viability (%) | Control | ~100 |

| This compound (30 µM) | No significant change | |

| α-MSH | ~100 | |

| α-MSH + this compound (30 µM) | No significant change | |

| Intracellular Melanin Content (%) | Control | Baseline |

| α-MSH | Significantly Increased | |

| α-MSH + this compound | Markedly Inhibited | |

| Intracellular Tyrosinase Activity (%) | Control | Baseline |

| α-MSH | Significantly Increased | |

| α-MSH + this compound | Markedly Inhibited | |

| mRNA Expression | α-MSH vs. α-MSH + this compound | |

| Tyrosinase | Significantly Downregulated | |

| TRP-1 | Significantly Downregulated | |

| TRP-2 | Significantly Downregulated | |

| Protein Expression | α-MSH vs. α-MSH + this compound | |

| MITF | Downregulated | |

| Tyrosinase | Downregulated | |

| TRP-1 | Downregulated | |

| TRP-2 | Downregulated | |

| p-PKA | Inhibited | |

| p-CREB | Inhibited |

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted to evaluate the efficacy of this compound.

Cell Culture and Treatments

-

Cell Lines:

-

HaCaT (human keratinocytes) for photoprotection studies.

-

B16F10 (murine melanoma cells) for anti-melanogenic studies.

-

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and administered to cell cultures at specified concentrations (e.g., 30 µM).[4]

-

UV Irradiation: For photoprotection assays, keratinocytes are exposed to specific doses of UVA and UVB radiation.

-

α-MSH Stimulation: For melanogenesis assays, melanocytes are stimulated with α-MSH (e.g., 0.5 µM) to induce melanin production.[4]

Photoprotection Assays

-

Cell Viability Assay (MTT Assay):

-

Seed HaCaT cells in 96-well plates.

-

After 24 hours, irradiate with UVA or UVB.

-

Treat with this compound for a specified period.

-

Add MTT solution and incubate for 4 hours.

-

Add DMSO to dissolve formazan crystals.

-

Measure absorbance at 570 nm.

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Culture and treat HaCaT cells as described above.

-

Collect the cell culture medium.

-

Measure LDH activity in the medium using a commercial cytotoxicity detection kit.

-

-

Intracellular Reactive Oxygen Species (ROS) Assay:

-

Culture and treat HaCaT cells.

-

Load cells with 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

-

-

Apoptosis Assay (Annexin V and TUNEL Staining):

-

Culture and treat HaCaT cells.

-

For Annexin V staining, stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.

-

For TUNEL staining, fix and permeabilize cells, then incubate with a TUNEL reaction mixture. Analyze by fluorescence microscopy.

-

Anti-Melanogenesis Assays

-

Melanin Content Assay:

-

Culture B16F10 cells and treat with α-MSH and/or this compound for 48 hours.[4]

-

Lyse the cells with NaOH.

-

Measure the absorbance of the lysate at 405 nm to quantify melanin content.

-

Normalize to the total protein content of the cell lysate.

-

-

Intracellular Tyrosinase Activity Assay:

-

Prepare cell lysates from treated B16F10 cells.

-

Incubate the lysate with L-DOPA.

-

Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

-

-

Western Blot Analysis:

-

Extract total protein from treated B16F10 cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, PKA, p-PKA, CREB, and p-CREB.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):

-

Isolate total RNA from treated B16F10 cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using specific primers for tyrosinase, TRP-1, and TRP-2.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflows.

Signaling Pathways

Caption: Photoprotective mechanism of this compound against UV-induced cellular damage.

References

- 1. Comparative study of the photo‑protective and anti‑melanogenic properties of this compound, J and O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of the photo-protective and anti-melanogenic properties of this compound, J and O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Gomisin D: An In-Depth Technical Review of its Antidiabetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has been investigated for its therapeutic potential in various disease models. While the fruit of Schisandra chinensis has traditional uses in managing diabetic symptoms, the specific role and efficacy of this compound as an antidiabetic agent remain subjects of ongoing scientific inquiry. This technical guide synthesizes the current preclinical evidence, elucidates the explored molecular mechanisms, and provides detailed experimental protocols to facilitate further research into the antidiabetic properties of this compound and related lignans. While direct hypoglycemic effects of this compound appear limited in some studies, emerging evidence points towards indirect mechanisms, including anti-inflammatory and antioxidant pathways, that may contribute to metabolic health. This document aims to provide a comprehensive resource for researchers in the field of diabetes and natural product drug discovery.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new antidiabetic drugs. Schisandra chinensis, a plant used in traditional medicine, and its constituent lignans have garnered interest for their potential metabolic benefits.[1] This guide focuses specifically on this compound, evaluating its potential as an antidiabetic agent based on available scientific literature.

Preclinical Evidence for Antidiabetic Effects

The preclinical evaluation of this compound for antidiabetic activity has yielded mixed results. While some studies on related lignans from Schisandra chinensis have shown promising outcomes, the direct glucose-lowering effects of this compound are not yet well-established.

In Vitro Studies

-

Glucose Uptake Assays: A key indicator of antidiabetic potential is the ability of a compound to enhance glucose uptake in peripheral tissues. In a study utilizing HepG2 human hepatoma cells, a common model for studying hepatic glucose metabolism, this compound was isolated along with other lignans. However, it was not found to be among the compounds that significantly improved basal glucose uptake.[2] In contrast, other lignans from the same extract, such as Gomisin J, Gomisin N, (+)-schisandrin A, and schisandrin C, demonstrated a concentration-dependent increase in glucose uptake.[2]

In Vivo Studies

-

Alloxan-Induced Diabetic Mouse Model: The alloxan-induced diabetic mouse model is a widely used tool to screen for potential antidiabetic agents. Alloxan selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. In a study evaluating the ability of various Schisandra chinensis lignans to prevent alloxan-induced diabetes in mice, the tested lignans, which included this compound, did not show any protective activity at the concentrations used.[3]

Potential Mechanisms of Action

Despite the limited evidence for direct hypoglycemic effects, several studies suggest that this compound may influence pathways relevant to the pathophysiology of diabetes.

Antioxidant and Anti-inflammatory Effects

Oxidative and nitrosative stress, along with chronic inflammation, are key contributors to insulin resistance and β-cell dysfunction in diabetes.

-

Antioxidant Activity: While this compound exhibits low direct free-radical scavenging activity in DPPH and ABTS assays, it has shown significant inhibitory effects in a tyrosine-nitration assay.[3][4] This suggests a potential role in mitigating nitrosative stress, a process implicated in diabetic complications.

-

Anti-inflammatory Activity: Gomisin N, a structurally related lignan, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and inflammatory cytokines by inhibiting NF-κB and C/EBPβ signaling pathways in rat hepatocytes.[5] Gomisin A has also demonstrated the ability to inhibit the expression of inflammatory genes such as TNF-α, IL-6, and MCP-1 in the liver of high-fat diet-fed obese mice.[6] While direct evidence for this compound is pending, these findings suggest a potential class effect of Schisandra lignans on inflammatory pathways relevant to diabetes.[7][8]

Modulation of Signaling Pathways

Several key signaling pathways are central to glucose homeostasis and are targets for antidiabetic therapies. While direct evidence for this compound is scarce, studies on other gomisins provide a framework for potential mechanisms.

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a master regulator of cellular energy metabolism. Its activation in peripheral tissues can lead to increased glucose uptake and utilization. Gomisin N has been shown to exert antidiabetic effects by activating AMPK, which in turn promotes the translocation of GLUT4 to the plasma membrane in C2C12 myotubes and improves glucose tolerance in high-fat diet-induced obese mice.[9]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitization. While there is no direct evidence of this compound acting as a PPARγ agonist, this pathway is a key target for some antidiabetic drugs.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related lignans concerning their antidiabetic and related activities.

| Compound | Assay | Cell Line/Model | Result | Reference |

| This compound | Glucose Uptake | HepG2 | Not significantly active | [2] |

| Alloxan-Induced Diabetes | Mice | No activity at concentrations tested | [3] | |

| DPPH Scavenging | In vitro | Low activity | [3] | |

| ABTS Scavenging | In vitro | Low activity | [3] | |

| Tyrosine-Nitration Inhibition | In vitro | Significant activity | [3] | |

| Gomisin N | AMPK Phosphorylation | C2C12 myotubes | Increased | [9] |

| Glucose Uptake | C2C12 myotubes | Increased | [9] | |

| Glucose Tolerance | HFD obese mice | Improved | [9] | |

| iNOS Expression | Rat hepatocytes | Decreased | [5] | |

| Gomisin A | Inflammatory Gene Expression (TNF-α, IL-6, MCP-1) | HFD obese mice liver | Decreased | [6] |

| Oxidative Stress | High glucose-treated MC3T3 E1 cells | Decreased | [10] | |

| Gomisin J | Glucose Uptake | HepG2 | Significantly improved | [2] |

| (+)-schisandrin A | Glucose Uptake | HepG2 | Significantly improved | [2] |

| schisandrin C | Glucose Uptake | HepG2 | Significantly improved | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antidiabetic potential.